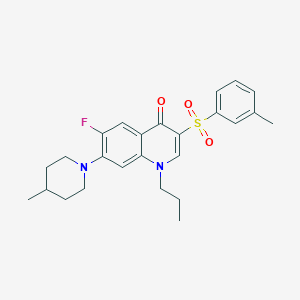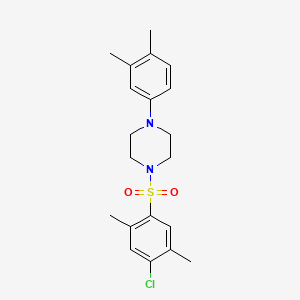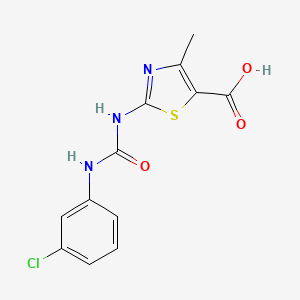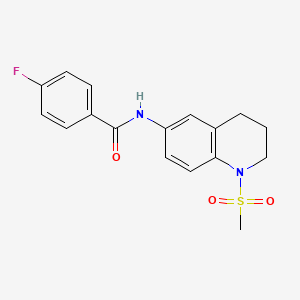
6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity and Synthesis
Quinolones, including derivatives similar to 6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one, have been extensively studied for their antibacterial properties. Kuramoto et al. (2003) designed novel quinolones with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, demonstrating the critical role of specific substituents in enhancing antibacterial potency (Kuramoto et al., 2003). Similarly, Uno et al. (1987) explored the synthesis and antibacterial activities of 7-(azole substituted) quinolones, finding specific derivatives with excellent antibacterial activities and favorable pharmacokinetic profiles (Uno et al., 1987).
Phototoxicity and Photostability
Research into the photochemistry of fluorinated quinolones has provided insights into their phototoxicity and mechanisms of action. Fasani et al. (1999) investigated the phototoxicity of fluorinated quinolones, revealing the significance of defluorination processes in their phototoxic effects (Fasani et al., 1999).
Molecular Interactions and Mechanisms
Further studies have focused on understanding the molecular interactions and mechanisms underlying the antibacterial activity of quinolone derivatives. For example, the synthesis and biological activity of benzothiazolo[3,2-a]quinolone antibacterial agents, as described by Chu et al. (1986), provide valuable information on the structural requirements for antibacterial efficacy and the potential for developing novel therapeutic agents (Chu et al., 1986).
特性
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)19-7-5-6-18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-11-8-17(2)9-12-27/h5-7,13-17H,4,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABHEDBPGMOLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2534676.png)

![4-fluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2534678.png)
![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2534680.png)



![(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2534685.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine dihydrochloride](/img/structure/B2534687.png)

